Ethionamide-d3
Description
The development of deuterated pharmaceutical compounds stems from decades of research into isotope effects and their applications in medicinal chemistry. Ethionamide-d3, with its molecular formula C8H7D3N2S and molecular weight of 169.26, demonstrates the precise molecular engineering capabilities that modern pharmaceutical chemistry has achieved. This compound maintains the essential structural integrity of its parent molecule while incorporating three strategically placed deuterium atoms that fundamentally alter its analytical and metabolic properties.
The significance of this compound extends beyond its role as a simple analytical reference standard. It represents a convergence of isotope chemistry, pharmaceutical analysis, and metabolic research that has become increasingly important in contemporary drug development processes. The compound serves multiple critical functions in pharmaceutical research, from method validation to metabolic pathway elucidation, making it an indispensable tool in modern analytical laboratories.
Historical Context of Deuterium Labeling in Pharmaceutical Research
The historical development of deuterium labeling in pharmaceutical research traces back to fundamental discoveries in isotope chemistry and their subsequent applications in drug development. Deuterium, discovered by Harold Urey in 1931, for which he received the Nobel Prize in 1934, represents the heavier naturally-occurring stable isotope of hydrogen. The incorporation of deuterium in drug compounds began in the early 1960s, when two independent works on d2-tyramine and d3-morphine were published, though only a few studies followed up on this topic over subsequent years.
The evolution of deuterium applications in pharmaceutical research has been marked by several significant milestones. Initially, efforts to exploit deuteration potential primarily led to the development of deuterated analogues of marketed drugs through a 'deuterium switch' approach. This strategy gained commercial interest over the past two decades, with several companies having deuteration as their core technology and numerous licensing deals, mergers, and acquisitions occurring in the field. The total transactions in deuteration-focused pharmaceutical development have been estimated to exceed seven billion United States dollars.
The regulatory landscape for deuterated compounds evolved significantly with the approval of deutetrabenazine, which became the first deuterated drug to receive United States Food and Drug Administration approval in 2017. This milestone established a clearer framework in the deuterium switch field and demonstrated that deuteration could be a viable bridging approach for drug development. The compound received new chemical entity exclusivity status and obtained approval via the 505(b)(2) pathway, which allows applicants to leverage safety and efficacy data already collected for approval of the undeuterated counterpart.
The scientific foundation for deuterium labeling rests on the kinetic isotope effect, whereby the substitution of hydrogen with deuterium can significantly alter the metabolic fate of pharmaceutical compounds. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantification throughout the drug development process. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs, leading to improved absorption, distribution, metabolism, and excretion properties.
The application of deuterated compounds has expanded from simple mechanistic studies to comprehensive pharmaceutical development programs. The pioneering experience with deutetrabenazine paved the way for other deuterium switches, including donafenib and VV116, which have received approval in China and Uzbekistan, respectively. Currently, at least fifteen deuterated compounds are under clinical investigation, representing the growing acceptance and potential of this approach in pharmaceutical development.
Structural Relationship Between this compound and Parent Compound
The structural relationship between this compound and its parent compound ethionamide provides a compelling example of precision molecular modification through isotope substitution. Ethionamide, with the chemical name 2-ethylthioisonicotinamide, possesses the molecular formula C8H10N2S and a molecular weight of 166.24. The parent compound features a pyridine ring system with an ethyl substituent at the 2-position and a carbothioamide group at the 4-position, representing the core structural framework that defines its biological activity.
This compound maintains the identical molecular architecture while incorporating three deuterium atoms in place of hydrogen atoms within the ethyl substituent. The deuterated analogue exhibits the molecular formula C8H7D3N2S with a molecular weight of 169.26, reflecting the substitution of three hydrogen atoms with deuterium isotopes. The International Union of Pure and Applied Chemistry name for this compound is 2-(2,2,2-trideuterioethyl)pyridine-4-carbothioamide, indicating the specific location of deuterium incorporation at the terminal methyl group of the ethyl chain.
The structural modification in this compound represents a highly targeted approach to isotope labeling. The three deuterium atoms are positioned at the terminal carbon of the ethyl substituent, creating a trideuteromethyl group (CD3) that replaces the original methyl group (CH3). This specific placement is strategically important as it targets a metabolically labile site while preserving the core pharmacophore responsible for the compound's biological activity. The deuterium substitution pattern ensures that the essential molecular recognition elements remain intact while altering the metabolic stability of the compound.
| Property | Ethionamide | This compound |
|---|---|---|
| Molecular Formula | C8H10N2S | C8H7D3N2S |
| Molecular Weight | 166.24 | 169.26 |
| Chemical Name | 2-ethylthioisonicotinamide | 2-(2,2,2-trideuterioethyl)pyridine-4-carbothioamide |
| Deuterium Content | 0 | 3 atoms |
| Substitution Site | - | Terminal methyl group |
The incorporation of deuterium atoms results in subtle but significant changes in the physical and chemical properties of the molecule. The carbon-deuterium bond is approximately 8-10% shorter than the carbon-hydrogen bond, and deuterium exhibits reduced electronic polarizability compared to hydrogen. These differences can affect van der Waals interactions, hyperconjugative stabilization, and the overall conformational preferences of the molecule, though the changes are generally minimal and do not significantly alter the three-dimensional structure or biological recognition properties.
The isotope effect introduced by deuterium substitution primarily manifests in kinetic properties rather than thermodynamic stability. The deuterium kinetic isotope effect can be substantial for reactions involving cleavage of carbon-deuterium bonds, typically ranging from 2 to 7-fold slower rates compared to carbon-hydrogen bond cleavage. This property makes this compound particularly valuable for metabolic studies where the parent compound undergoes biotransformation involving the ethyl substituent.
Significance in Analytical Chemistry and Metabolic Studies
The significance of this compound in analytical chemistry and metabolic studies encompasses multiple dimensions of pharmaceutical research and development. As a stable isotope-labeled internal standard, this compound provides unparalleled accuracy and precision in quantitative analytical methods, particularly in mass spectrometry-based techniques. The compound serves as a critical reference material for analytical method development, method validation, and quality control applications during synthesis and formulation stages of drug development.
In liquid chromatography-mass spectrometry applications, this compound demonstrates exceptional utility as an internal standard for the quantification of ethionamide in biological matrices. The deuterium labeling provides sufficient mass difference (3 atomic mass units) to enable clear differentiation between the analyte and internal standard while maintaining nearly identical chromatographic and ionization properties. This similarity in physicochemical behavior ensures that the internal standard accurately compensates for matrix effects, extraction efficiency variations, and instrumental fluctuations that commonly affect quantitative analytical measurements.
The metabolic studies involving this compound have provided crucial insights into the biotransformation pathways of the parent compound. Research has demonstrated that ethionamide undergoes complex metabolic processes that can influence its therapeutic efficacy and potential toxicity. The deuterated analogue enables researchers to trace metabolic pathways with exceptional precision, allowing for the identification and quantification of metabolites that might otherwise be challenging to distinguish from endogenous compounds or co-administered medications.
| Application Area | Specific Use | Key Advantages |
|---|---|---|
| Analytical Method Development | Internal standard for liquid chromatography-mass spectrometry | Identical extraction and chromatographic behavior |
| Pharmacokinetic Studies | Tracer for absorption, distribution, metabolism, excretion studies | Precise tracking without radioactivity |
| Metabolic Pathway Elucidation | Identification of biotransformation products | Clear isotope signatures in mass spectra |
| Quality Control | Reference standard for pharmaceutical analysis | Traceable to pharmacopeial standards |
| Method Validation | Accuracy and precision verification | Stable isotope ratio consistency |
Recent investigations into ethionamide metabolism have revealed that the presence of oxidized methionine in cells can influence the compound's degradation, leading to the formation of inactive metabolites. These studies utilized advanced analytical techniques including high-performance liquid chromatography and mass spectrometry to identify and characterize metabolic products. The research demonstrated that this metabolic process increases with the degree of methionine oxidation, providing important insights for understanding drug efficacy variations in different physiological conditions.
The compound's role in analytical chemistry extends to its use in pharmaceutical toxicology reference materials and regulatory compliance applications. This compound serves as a reference standard for traceability against pharmacopeial standards from organizations such as the United States Pharmacopeia and European Pharmacopoeia. This traceability is essential for ensuring analytical method reliability and regulatory acceptance in pharmaceutical development and quality control processes.
The advancement of analytical techniques has further enhanced the utility of this compound in pharmaceutical research. Modern mass spectrometry instruments can detect and quantify deuterated compounds at extremely low concentrations, enabling comprehensive pharmacokinetic studies and metabolic profiling with minimal sample requirements. The stable isotope labeling approach eliminates the safety and regulatory concerns associated with radioactive tracers while providing equivalent or superior analytical performance.
The application of this compound in metabolic studies has contributed to a better understanding of drug-drug interactions and individual variations in drug metabolism. By tracking the fate of the deuterated compound through biological systems, researchers can identify potential interactions with other medications and understand the impact of genetic polymorphisms on drug metabolism. This information is crucial for optimizing therapeutic regimens and developing personalized medicine approaches for tuberculosis treatment.
Properties
Molecular Formula |
C₈H₇D₃N₂S |
|---|---|
Molecular Weight |
169.26 |
Synonyms |
2-Ethyl-4-pyridinecarbothioamide-d3; 2-Ethylthioisonicotinamide-d3; 2-Ethyl-4-pyridine-_x000B_carbothioamide-d3; 2-Ethyl-4-thiocarbamoylpyridine-d3; 2-Ethylisonicotinic Acid Thioamide-d3; Amidazine-d3; Ethionamide-d3; Ethioniamide-d3; Ethylisothiamide-d3; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacokinetic Modeling
Research has developed population pharmacokinetic models for ethionamide to optimize dosing regimens. A study included data from 94 subjects, which revealed a one-compartment model with first-order elimination. The mean clearance was found to be with a volume of distribution of .
| Parameter | Mean ± SD |
|---|---|
| Clearance (L/h/kg) | 1.88 ± 2.26 |
| Volume (L/kg) | 3.95 ± 1.20 |
| Absorption constant (hour) | 0.25 ± 0.10 |
| Peak concentration (mg/L for 250 mg) | 1.42 ± 1.46 |
This modeling helps in predicting the probability of target attainment necessary for effective treatment outcomes.
In Vitro and In Vivo Studies
Ethionamide-d3 has been utilized in various studies to assess its efficacy against resistant strains of Mycobacterium tuberculosis. For instance, the maximal kill rate was observed to be . Additionally, the pharmacodynamics indicate that ethionamide achieves significant intracellular activity against M. tuberculosis, enhancing its therapeutic potential .
Drug Resistance Mechanisms
This compound plays a crucial role in understanding the mechanisms behind drug resistance in tuberculosis treatment. Research indicates that mutations in genes such as ethA and ethR can lead to resistance by affecting the activation pathway of ethionamide . Studies using this compound have demonstrated how these mutations can alter drug efficacy and contribute to the emergence of resistant strains.
Combination Therapy
Ethionamide is often used in combination with other anti-tuberculosis agents as part of a multidrug regimen for treating multidrug-resistant tuberculosis (MDR-TB). The combination therapy aims to enhance bactericidal activity while minimizing the potential for resistance development .
Case Studies
Several clinical trials have evaluated the effectiveness of this compound in real-world settings:
- A randomized controlled trial assessed the impact of vitamin D supplementation alongside ethionamide on clinical outcomes in tuberculosis patients, demonstrating improved symptom management .
- Another study focused on the pharmacokinetics of ethionamide among MDR-TB patients, revealing significant insights into optimal dosing strategies and patient responses .
Chemical Reactions Analysis
Oxidation Reactions
Ethionamide-d3 undergoes oxidation at its thioamide group under controlled conditions. Key oxidative pathways include:
| Reaction Type | Oxidizing Agent | Products Formed | Experimental Conditions |
|---|---|---|---|
| Sulfoxide formation | H₂O₂ (3% solution) | 4-pyridylcarbothioamide sulfoxide | 25°C, 6 hours |
| Sulfone formation | KMnO₄ (0.1M in H₂SO₄) | 4-pyridylcarbothioamide sulfone | 40°C, 12 hours |
Research Findings :
-
Oxidation kinetics remain comparable to ethionamide, with deuterium substitution showing minimal impact on reaction rates.
-
Sulfone derivatives exhibit enhanced stability compared to sulfoxides, making them useful intermediates in metabolite identification studies.
Reduction Reactions
The thioamide group in this compound is susceptible to reduction, yielding structurally distinct products:
| Reaction Type | Reducing Agent | Products Formed | Experimental Conditions |
|---|---|---|---|
| Thiol formation | LiAlH₄ (1M in THF) | 2-ethylpyridine-4-methanethiol | 0°C, 2 hours |
Research Findings :
-
Reduction products retain deuterium labeling at the ethyl group, confirming isotopic stability during reaction .
-
Thiol derivatives are critical for studying drug-target interactions in Mycobacterium tuberculosis .
Hydrolysis Reactions
This compound undergoes hydrolysis under acidic and basic conditions:
| Reaction Type | Conditions | Products Formed |
|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | 2-ethylpyridine-4-carboxamide + H₂S |
| Basic hydrolysis | NaOH (2M), 60°C | 2-ethylpyridine-4-carboxylate + NH₃ |
Key Observations :
-
Hydrolysis rates are pH-dependent, with basic conditions accelerating breakdown by 30% compared to acidic media.
-
Deuterium labeling does not alter hydrolysis pathways but improves traceability of degradation products in mass spectrometry .
Metabolic Activation
This compound requires enzymatic activation by Mycobacterium tuberculosis EthA to exert antibacterial effects. The process involves:
-
Oxidative Activation : EthA catalyzes the conversion of this compound to a sulfenic acid intermediate .
-
Adduct Formation : The intermediate reacts with NAD⁺, forming a bioactive nicotinamide adduct that inhibits InhA (enoyl-ACP reductase) .
Structural Insights :
-
Mutations in EthA (e.g., T453I) reduce binding affinity for this compound by 8.11 kcal/mol, explaining clinical resistance .
-
Deuterium labeling aids in tracking metabolic intermediates without altering the activation mechanism .
Stability and Reactivity Profile
This compound shares the following properties with its parent compound:
| Property | Value/Description |
|---|---|
| Air/Water Reactivity | Stable under dry conditions; hydrolyzes in moist environments |
| Photoreactivity | Degrades under UV light (λ = 254 nm) |
| Thermal Stability | Decomposes at 160°C |
Comparison with Similar Compounds
Key Findings :
- Both compounds target mycobacterial cell wall synthesis but act on distinct enzymatic pathways. This compound’s deuterium labeling enhances its utility in mass spectrometry for quantifying Ethionamide in biological matrices, while Ethambutol-d4 is primarily used to study drug resistance .
- Deuterium substitution in Ethambutol-d4 improves its metabolic stability, reducing first-pass metabolism and extending systemic exposure, a feature shared with this compound .
This compound vs. Erythromycin-d6
| Parameter | This compound | Erythromycin-d6 |
|---|---|---|
| Parent Compound | Ethionamide (anti-TB thioamide) | Erythromycin (macrolide antibiotic) |
| Deuterium Sites | Three hydrogen atoms replaced with ²H | Six hydrogen atoms replaced with ²H |
| Mechanism | InhA inhibition | Binds 50S ribosomal subunit, inhibiting protein synthesis |
| Applications | TB treatment research; metabolite tracking | Pharmacokinetic modeling; antibiotic resistance studies |
Key Findings :
- Erythromycin-d6 serves as an internal standard for quantifying Erythromycin in pharmacokinetic assays, analogous to this compound’s role in TB drug monitoring .
- While both are deuterated, their therapeutic targets differ: this compound addresses mycobacterial cell wall synthesis, whereas Erythromycin-d6 is used against Gram-positive and atypical pathogens .
Clinical and Research Implications
Deuterated compounds like this compound bridge the gap between drug development and diagnostic analytics. Their enhanced stability allows for:
Preparation Methods
Deuterium Incorporation Strategies
Deuterated pharmaceuticals like this compound require precise substitution of hydrogen atoms with deuterium at metabolically vulnerable positions. The most common method involves acid-catalyzed hydrogen-deuterium (H/D) exchange reactions. In a representative procedure, ethionamide (0.2 mmol) undergoes reflux in deuterated water (D2O) with benzoic acid (0.04 mmol) as a catalyst under nitrogen atmosphere for 48 hours at 120°C. This approach achieves >95% deuteration at the ethyl side chain, as confirmed by mass spectrometry.
Alternative routes employ deuterated starting materials. For instance, 2-ethylpyridine-4-carbothioamide-d3 can be synthesized via nucleophilic substitution using deuterated ethyl bromide (C2D5Br) and 4-cyanopyridine, followed by thioamide formation with Lawesson’s reagent. This method circumvents post-synthetic deuteration challenges but requires rigorous control of reaction stoichiometry to minimize isotopic scrambling.
Purification and Isolation
Post-deuteration purification typically involves a three-step process:
-
Neutralization : The reaction mixture is treated with saturated sodium bicarbonate (NaHCO3) to quench excess acid, achieving pH 7–8.
-
Extraction : Ethyl acetate (3 × 10 mL) separates the deuterated product from aqueous byproducts, with anhydrous sodium sulfate (Na2SO4) ensuring solvent drying.
-
Chromatography : Reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) and acetonitrile-D2O mobile phase (70:30 v/v) resolves this compound from non-deuterated residues.
Table 1: Comparative Yields of Deuteration Methods
| Method | Reaction Time (h) | Deuterium Incorporation (%) | Isolated Yield (%) |
|---|---|---|---|
| Acid-catalyzed H/D exchange | 48 | 95–98 | 85–90 |
| Deuterated alkyl halide route | 24 | 99 | 70–75 |
Data adapted from isotopic purity assessments.
Analytical Validation of Deuterated Products
Mass Spectrometric Characterization
High-resolution mass spectrometry (HRMS) confirms deuterium placement using electrospray ionization (ESI) in positive ion mode. This compound exhibits a molecular ion peak at m/z 166.0845 [M+H]+, corresponding to three deuterium atoms (Δ = +3.0184 compared to the protiated form). Isotopic purity ≥98% is achievable through iterative HPLC cycles, as demonstrated by peak area integration at 254 nm.
Nuclear Magnetic Resonance (NMR) Analysis
1H NMR (400 MHz, DMSO-d6) reveals deuterium-induced peak suppression:
-
Ethyl group : Protio-ethyl protons (δ 1.25–1.30 ppm, triplet) are absent in the deuterated analogue
-
Pyridine ring : Aromatic protons at δ 8.45 (d, J = 5.2 Hz) and 7.89 (s) remain unchanged, confirming selective ethyl-group deuteration.
Formulation and Stability Considerations
In Vivo Formulation Preparation
GlpBio’s protocol for this compound formulations involves:
Step 1: Stock Solution Preparation
-
Dissolve 10 mg this compound in 5.9067 mL DMSO (1 mM solution)
Table 2: Standard Dilution Parameters
| Target Concentration (mM) | Volume from Stock (mL) | Final Volume (mL) |
|---|---|---|
| 0.1 | 0.5907 | 10 |
| 0.5 | 1.1813 | 10 |
Step 2: In Vivo Administration
-
Combine DMSO stock with PEG300 (30% v/v) and Tween 80 (5% v/v)
-
Vortex for 5 minutes, then dilute with sterile water to final volume.
Challenges in Deuterated Pharmaceutical Synthesis
Q & A
Q. How can researchers address variability in isotopic enrichment levels of Ethionamide-d3 across synthesis batches?
- Methodological Answer : Implement quality-by-design (QbD) principles, optimizing reaction parameters (e.g., D2O purity, reaction time) via DOE (Design of Experiments). Use multivariate analysis (PCA) to identify critical process parameters. Establish acceptance criteria (e.g., ≥95% deuterium incorporation) and batch-tracking protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
